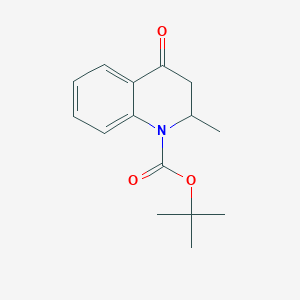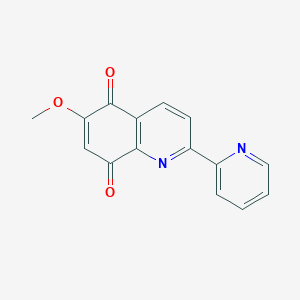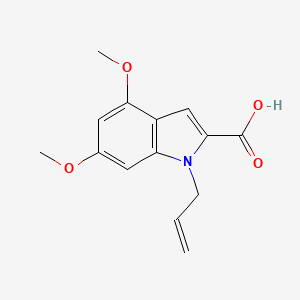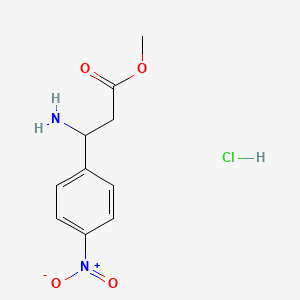![molecular formula C17H12N2O B11853958 3-Methyl-4-phenylisoxazolo[4,3-c]quinoline CAS No. 141247-07-6](/img/structure/B11853958.png)
3-Methyl-4-phenylisoxazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-phenylisoxazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of isoxazole-fused quinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both isoxazole and quinoline moieties, contributes to its distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylisoxazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aryl-1H-pyrazole-4-carbaldehydes with 1-(2-methyl-substituted)quinolin-4-yl)hydrazines. This reaction is often carried out in the presence of a catalyst such as p-toluene sulfonic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and ultrasonication has been explored to enhance reaction efficiency and yield . These methods offer advantages such as shorter reaction times and higher selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-phenylisoxazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and isoxazole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-phenylisoxazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in its antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: These compounds also contain quinoline and isoxazole moieties and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
3-Methyl-4-phenylisoxazolo[4,3-c]quinoline is unique due to its specific structural arrangement, which combines the properties of both isoxazole and quinoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
141247-07-6 |
|---|---|
Molekularformel |
C17H12N2O |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
3-methyl-4-phenyl-[1,2]oxazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H12N2O/c1-11-15-16(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17(15)19-20-11/h2-10H,1H3 |
InChI-Schlüssel |
BWEXTNGFHQZWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC3=CC=CC=C3C2=NO1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)






![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)


